molecular formula C20H22N2O4 B2425850 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-83-8

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2425850
CAS No.: 941956-83-8
M. Wt: 354.406
InChI Key: GCBOWRPUYBWWKJ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This synthetic small molecule features a benzamide core that is 2,6-dimethoxy-substituted, linked to an aniline derivative bearing a methyl group and a 2-oxopyrrolidin-1-yl (also known as 2-pyrrolidone) moiety. The 2,6-dimethoxybenzoyl group is a recognized pharmacophore in the development of chitin synthesis inhibitors, as seen in related compounds active against insect pests . Furthermore, the 2-oxopyrrolidin-1-yl group is a privileged structure in drug discovery; compounds containing this moiety, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, have been investigated as potent antimicrotubule agents that target the colchicine-binding site, demonstrating antiproliferative activity against various human cancer cell lines . This specific structural combination suggests potential research applications for this compound in areas including insect physiology, cell biology, and oncology, particularly in studies focusing on cytoskeleton disruption or chitin biosynthesis pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBOWRPUYBWWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable pyrrolidinone derivative.

    Methylation: The final step involves the methylation of the aromatic ring to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and cellular functions.

    Molecular Interactions: It can interact with other molecules, influencing their behavior and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Shares a similar structure but differs in the position of the methyl group.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2): Another compound with a related structure but different functional groups.

Uniqueness

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features

Biological Activity

2,6-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, highlighting its mechanisms of action, effects on different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H22N2O4C_{20}H_{22}N_{2}O_{4}. Its structure features a benzamide core with methoxy and oxopyrrolidine substituents, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Several studies have shown that benzamide derivatives can inhibit key enzymes involved in cancer proliferation and survival.
  • Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor cell growth in vitro. For instance, it demonstrates significant antiproliferative effects against various cancer cell lines.

Biological Activity Data

The following table summarizes the biological activity findings from various studies:

Activity Type Cell Line IC50 (µM) Reference
AntiproliferativeA549 (Lung Cancer)8.78
AntiproliferativeNCI-H358 (Lung Cancer)6.68
AntimicrobialS. aureus6.12
AntimicrobialE. coli25

Case Studies

  • Antitumor Activity : A study evaluated the compound's effect on lung cancer cell lines (A549 and NCI-H358). Results indicated that it had a lower IC50 in 2D assays compared to 3D assays, suggesting a more pronounced effect in traditional culture conditions .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with MIC values indicating potential for further development as an antimicrobial agent .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • The presence of methoxy groups is correlated with enhanced biological activity, potentially due to increased lipophilicity and improved membrane permeability.
  • Compounds with structural similarities have shown promise in inhibiting chitin synthesis in agricultural pests, suggesting a dual application in both medicinal and agricultural fields .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzamide core and subsequent introduction of the pyrrolidinone moiety. Key steps include:

  • Amide bond formation : Coupling 2,6-dimethoxybenzoic acid with a substituted aniline derivative (e.g., 3-methyl-4-aminophenylpyrrolidinone) using activating agents like EDCI/HOBt .
  • Functional group protection : Methoxy and pyrrolidinone groups may require temporary protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .
  • Optimization : Reaction conditions (temperature: 0–25°C, pH 7–9) and solvent selection (e.g., DMF or THF) are critical for yield and purity. Purification via column chromatography or recrystallization is often necessary .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~357.4 g/mol) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

  • Target identification : Use computational tools like molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Pathway analysis : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation) .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and correlate with structural analogs to establish SAR .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:

  • Reproducibility : Standardize assay protocols (e.g., cell culture conditions, compound concentrations) to minimize variability .
  • Orthogonal assays : Confirm activity using multiple methods (e.g., Western blot alongside ELISA for protein expression) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide) to identify trends in substituent effects .

Basic: What physicochemical properties are critical for handling and storing this compound?

Answer:

  • Solubility : Moderate solubility in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) requires stock preparation in polar aprotic solvents .
  • Stability : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the amide bond or oxidation of methoxy groups .
  • Melting point : Typically 180–185°C; differential scanning calorimetry (DSC) confirms thermal stability .

Advanced: How can the synthetic route be optimized for scalability and reduced byproduct formation?

Answer:

  • Catalyst screening : Test palladium or copper catalysts for coupling steps to improve efficiency (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., de-methylated byproducts) and adjust protecting groups accordingly .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • QSAR modeling : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity prediction : Apply Derek Nexus or ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., pyrrolidinone moiety) .
  • ADMET profiling : Validate predictions with in vivo studies (e.g., rodent pharmacokinetics) to refine dosing regimens .

Advanced: How can structural modifications enhance the compound’s bioactivity or selectivity?

Answer:

  • Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .
  • Scaffold hopping : Integrate heterocycles (e.g., pyridine) into the benzamide core to modulate solubility and metabolic stability .
  • Prodrug design : Introduce ester or phosphate groups to enhance bioavailability, followed by enzymatic cleavage in vivo .

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